molecular formula C40H56N10O10 B3349772 FAPI-2 CAS No. 2370952-98-8

FAPI-2

Cat. No.: B3349772
CAS No.: 2370952-98-8
M. Wt: 836.9 g/mol
InChI Key: CRWOFMLXEOYIEP-PMERELPUSA-N
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Description

Fibroblast Activation Protein Inhibitor-2 (FAPI-2) is a compound designed to target the fibroblast activation protein (FAP), a type II membrane-bound glycoprotein. FAP is overexpressed in cancer-associated fibroblasts and activated fibroblasts at wound healing or inflammatory sites. This compound is part of a class of theranostic radiopharmaceuticals that have shown promise in cancer diagnosis and treatment due to their ability to bind specifically to FAP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FAPI-2 involves the use of an N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold as an enzymatic inhibitor . The preparation of this compound typically includes the following steps:

    Formation of the Quinoline Scaffold: This involves the reaction of 4-chloroquinoline with glycine to form the N-(4-quinolinoyl)glycine intermediate.

    Cyanopyrrolidine Addition: The intermediate is then reacted with 2-cyanopyrrolidine under specific conditions to form the final this compound compound.

Industrial Production Methods

Industrial production of this compound involves automated synthesis techniques to ensure high radiochemical yield and purity. For example, the Modular Lab Eazy system has been used to achieve a fully automated synthesis of FAPI derivatives, including this compound, with high radiochemical yield and purity .

Mechanism of Action

FAPI-2 exerts its effects by binding specifically to the fibroblast activation protein on cancer-associated fibroblasts and activated fibroblasts. This binding facilitates the targeted delivery of radiolabeled compounds to the tumor microenvironment or inflamed tissues. The molecular targets and pathways involved include:

Comparison with Similar Compounds

FAPI-2 is part of a family of fibroblast activation protein inhibitors, including FAPI-4 and FAPI-46. Compared to these similar compounds, this compound has unique properties:

List of Similar Compounds

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N10O10/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWOFMLXEOYIEP-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56N10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370952-98-8
Record name FAPI-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2370952988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAPI-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54MD7EU3MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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